salivary agglutinin receptor
Description
Properties
CAS No. |
136250-21-0 |
|---|---|
Molecular Formula |
C41H49N6O8P |
Synonyms |
salivary agglutinin receptor |
Origin of Product |
United States |
Molecular Architecture and Post Translational Modification Landscape of the Salivary Agglutinin Receptor
Domain Organization and Structural Homologies within the Scavenger Receptor Cysteine-Rich (SRCR) Superfamily
SRCR Domains and SRCR-Interspersed Domains (SIDs)
The N-terminal region of salivary agglutinin is dominated by a series of Scavenger Receptor Cysteine-Rich (SRCR) domains. sdu.dk The canonical form of the protein contains 13 highly conserved SRCR domains. researchgate.net These domains are separated by short, flexible regions known as SRCR-Interspersed Domains (SIDs). sdu.dk The SRCR domains are directly implicated in ligand binding and are responsible for the receptor's ability to recognize and interact with a broad spectrum of pathogens. nih.gov A specific peptide motif within the SRCR domains, GRVEVLYRGSW, has been identified as crucial for this broad-spectrum binding activity. wikipedia.org While the SRCR domains provide the primary binding sites, the SIDs are rich in serine and threonine residues, which are potential sites for glycosylation. nih.gov
CUB and Zona Pellucida (ZP) Domains
Located at the C-terminus of the protein, following the extensive array of SRCR and SID repeats, are two C1r/C1s, Uegf, Bmp1 (CUB) domains and a single Zona Pellucida (ZP) domain. sdu.dk The two CUB domains flank a fourteenth SRCR domain. researchgate.net CUB domains are typically involved in protein-protein interactions and are found in a variety of proteins, including components of the complement system. sdu.dk The ZP domain, found at the extreme C-terminus, is a conserved module of about 260 amino acids with eight conserved cysteine residues. sdu.dk ZP domains are known to be involved in the polymerization of proteins into filaments and matrices, suggesting a role in the supramolecular assembly of salivary agglutinin. sdu.dk
Table 1: Domain Organization of Salivary Agglutinin Receptor
| Domain | Number Present | Location | Primary Function |
|---|---|---|---|
| Scavenger Receptor Cysteine-Rich (SRCR) | 14 | N-terminal region and between CUB domains | Ligand binding, pathogen recognition |
| SRCR-Interspersed Domain (SID) | 13 | Between SRCR domains | Flexible linkers, potential glycosylation sites |
| C1r/C1s, Uegf, Bmp1 (CUB) | 2 | C-terminal region | Protein-protein interactions |
| Zona Pellucida (ZP) | 1 | C-terminus | Protein polymerization and assembly |
Glycosylation Patterns and Their Influence on this compound Conformation and Ligand Binding
Salivary agglutinin is a heavily glycosylated protein, with carbohydrates accounting for a significant portion of its molecular weight. These glycan structures are not mere decorations but play a pivotal role in modulating the receptor's conformation, stability, and, most importantly, its interactions with various ligands.
O-linked Glycosylation and Lewis/ABO Blood Group Antigens
A predominant form of glycosylation on salivary agglutinin is O-linked glycosylation, where sugar chains are attached to the hydroxyl group of serine or threonine residues within the protein backbone. The SIDs, with their high content of these amino acids, are major sites for O-glycosylation. These O-glycans can be further modified to express Lewis and ABO blood group antigens. The expression of these antigens is dependent on the secretor status of the individual. Secretors, who possess a functional fucosyltransferase 2 (FUT2) enzyme, can express Lewis b (Leb) and Lewis y (Ley) antigens on their salivary agglutinin. In contrast, non-secretors lack this enzyme and therefore only display Lewis a (Lea) and Lewis x (Lex) antigens. The presence of specific blood group antigens on salivary agglutinin can influence its binding to certain pathogens, such as Helicobacter pylori, which is known to bind to Leb antigens.
Sialylation and its Impact on Binding Specificity
The terminal positions of the glycan chains on salivary agglutinin are often capped with sialic acid residues, a process known as sialylation. This terminal modification introduces a negative charge to the glycoprotein (B1211001), which can significantly influence its binding properties. Sialylation has been shown to be critical for the interaction of salivary agglutinin with certain bacteria, including some strains of Streptococcus. The presence of sialyl-Lewis x (sLex) epitopes, for instance, has been identified on salivary agglutinin and is recognized by specific bacterial adhesins. mdpi.com The degree and type of sialylation can thus act as a fine-tuning mechanism, modulating the binding specificity of the receptor for different microbial partners.
Table 2: Key Glycosylation Features of this compound
| Modification | Key Features | Functional Significance |
|---|---|---|
| O-linked Glycosylation | Attachment of glycans to Ser/Thr residues, primarily in SIDs. | Contributes to the protein's structure and provides a scaffold for further modifications. |
| Lewis/ABO Antigens | Expression of Lea, Leb, Lex, Ley, and ABO blood group antigens on glycan chains, dependent on secretor status. | Influences binding specificity for certain pathogens, such as Helicobacter pylori. |
| Sialylation | Addition of terminal sialic acid residues to glycan chains. | Modulates binding affinity and specificity for various bacteria, including Streptococcus species. |
Phosphorylation and Other Post-Translational Modifications on this compound Activity
While glycosylation is the most extensively studied post-translational modification of salivary agglutinin, other modifications also contribute to its functional diversity.
Evidence suggests that salivary agglutinin can be phosphorylated, although the specific sites and the functional consequences of this modification are not yet fully elucidated. The GeneCards database for the DMBT1 gene indicates the presence of modification sites that are cataloged in the PhosphoSitePlus® database, a comprehensive resource for protein post-translational modifications. proteinatlas.orgcellsignal.com This suggests that salivary agglutinin is indeed a phosphoprotein.
Functionally, it has been demonstrated that salivary agglutinin can act as a pattern-recognition molecule for poly-phosphorylated ligands. researchgate.netnih.gov This ability to bind to molecules with multiple phosphate (B84403) groups provides a molecular basis for its broad bacterial-binding specificity, as phosphorylated structures are common on the surfaces of various bacteria. nih.gov For instance, salivary agglutinin can bind to lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid from Gram-positive bacteria, both of which can be phosphorylated. researchgate.net This interaction with phosphorylated microbial components is a key aspect of its role in innate immunity. The precise mechanisms by which phosphorylation of the this compound itself might regulate its activity, such as its ability to bind ligands or to oligomerize, remain an active area of investigation.
Beyond phosphorylation, other post-translational modifications common to salivary proteins, such as sulfation of O-glycans, may also occur on salivary agglutinin, further contributing to its structural and functional complexity. proteinatlas.org
Conformational Dynamics and Ligand-Induced Structural Changes of the this compound
The biological activity of the this compound is critically dependent on its three-dimensional structure and its ability to undergo conformational changes upon interaction with its various ligands. This dynamic nature is essential for its role in pathogen recognition and clearance.
The tertiary structure of the this compound, particularly within its numerous Scavenger Receptor Cysteine-Rich (SRCR) domains, is stabilized by intramolecular disulfide bonds. acs.orgnih.gov These covalent linkages are vital for maintaining the correct folding of the SRCR domains, which in turn is a prerequisite for ligand binding. Experimental evidence has demonstrated that the reduction of these disulfide bridges leads to a loss of the receptor's ability to bind to its ligands, such as immunoglobulin A (IgA), highlighting the conformational dependence of these interactions.
The binding of ligands to the this compound is a calcium-dependent process. nih.govnih.gov The presence of calcium ions is thought to induce a conformational change in the SRCR domains, transitioning them into a state that is competent for high-affinity binding to molecules like the Antigen I/II of oral streptococci. nih.govresearchgate.net This calcium-induced conformational shift is a key regulatory mechanism for the receptor's function. It has been proposed that the SRCR domains may adopt different secondary structures depending on whether the receptor is in a fluid phase or immobilized on a surface, a property that could be modulated by calcium ion concentration. researchgate.net
While high-resolution structural data for the full-length, heavily glycosylated this compound remains elusive, studies on individual SRCR domains have provided valuable insights. Crystallographic analysis of SRCR domains 1 and 8 has revealed a conserved, cation-dependent mechanism for ligand recognition. nih.gov These domains possess a dual cation-binding site that is highly conserved across the SRCR superfamily, suggesting a universal ligand-binding mechanism. nih.gov
The interaction of the this compound with its ligands is a multifaceted process involving not only protein-protein contacts but also interactions with the receptor's extensive glycan structures. For instance, the binding of influenza A virus is mediated by the sialic acid moieties on the receptor's glycans in a non-calcium-dependent manner. nih.gov The density and specific linkages of these sialic acids can influence the antiviral activity of the receptor. nih.gov
Furthermore, the multivalent nature of the this compound, with its multiple repeating SRCR domains, allows for the simultaneous binding of several ligand molecules. semanticscholar.orgnih.govsdu.dk This multivalency is crucial for its function in agglutinating bacteria and other pathogens, effectively clearing them from mucosal surfaces. The repeated presence of a specific bacterial-binding peptide within the SRCR domains endows the receptor with a general, high-avidity binding feature for a broad range of microbes. semanticscholar.org
Detailed Research Findings
| Feature | Description | Source |
| Domain Structure | Composed of 13-14 Scavenger Receptor Cysteine-Rich (SRCR) domains, SRCR-Interspersed Domains (SIDs), two CUB (Complement C1r/C1s, Uegf, Bmp1) domains, and a C-terminal Zona Pellucida (ZP) domain. | semanticscholar.orgsdu.dkresearchgate.net |
| Glycosylation | Heavily glycosylated with both N-linked and O-linked glycans. It is highly sialylated and fucosylated. | |
| Secretor Status Dependency | The expression of Lewis blood group antigens (Lewis a, Lewis b, Lewis x, and Lewis y) on the receptor is dependent on the secretor status of the individual. | |
| Other PTMs | Evidence suggests potential phosphorylation and sulfation of the glycan moieties. | researchgate.net |
| Role of Disulfide Bonds | Intramolecular disulfide bonds are crucial for maintaining the tertiary structure of the SRCR domains, which is essential for ligand binding. | acs.orgnih.gov |
| Calcium Dependency | Ligand binding is a calcium-dependent process that induces conformational changes in the SRCR domains, leading to high-affinity interactions. | nih.govnih.govnih.govresearchgate.net |
| Ligand Binding | Binds to a wide range of ligands including bacteria (Streptococcus mutans, Streptococcus gordonii), viruses (Influenza A), and endogenous proteins (IgA, Surfactant Protein D, Mannan-Binding Lectin). | semanticscholar.orgnih.govfrontiersin.orgnih.gov |
| Multivalency | The presence of multiple SRCR domains allows for multivalent binding to ligands, which is important for its agglutinating function. | semanticscholar.orgnih.govsdu.dk |
Physiological Roles and Biological Significance of the Salivary Agglutinin Receptor
Salivary Agglutinin Receptor in Maintaining Oral Homeostasis and Microbiota Balance
The this compound is integral to maintaining oral homeostasis by influencing the composition and activity of the oral microbiota. Saliva provides a conditioning film on all oral surfaces, offering receptors for bacterial attachment, and its components, such as glycoproteins, serve as a primary nutrient source for the initial growth of oral bacteria. SAG contributes to this environment by selectively binding to a wide array of oral microorganisms, including both commensal and pathogenic bacteria.
This binding and subsequent aggregation of bacteria is a key mechanism for their clearance from the oral cavity. By clumping bacteria together, SAG facilitates their removal through the natural flow of saliva and subsequent swallowing, thereby preventing the overgrowth of any single species and helping to maintain a balanced and healthy microbial community. The oral immune system generally exists in a state of tolerance towards the commensal microbiota, and SAG's role in managing bacterial populations is a key aspect of this finely tuned balance. Perturbations in salivary flow or function can rapidly lead to dysbiosis, an imbalance in the microbial community that can contribute to oral diseases.
Role of this compound in Biofilm Formation and Dispersal Mechanisms
The this compound exhibits a dual role in the context of oral biofilms, influencing both their formation and potential dispersal. Its function depends on whether it is in a soluble, fluid phase or adsorbed onto a surface.
When adsorbed onto tooth surfaces to form part of the acquired enamel pellicle, salivary agglutinin can act as a receptor for bacterial adhesion, which is the initial critical step in biofilm formation. It mediates the sucrose-independent adherence of key oral bacteria, such as Streptococcus mutans, to the tooth surface. This interaction often involves specific bacterial adhesins, like the P1 adhesin of S. mutans. Furthermore, SAG can mediate the adherence of S. mutans to early colonizing bacteria already present in plaque, such as Streptococcus sanguis and Actinomyces viscosus, thereby promoting the development and maturation of the biofilm.
Conversely, when SAG is in its soluble form in saliva, it primarily functions to aggregate bacteria. This process, known as agglutination, involves SAG binding to multiple bacterial cells simultaneously, forming large clumps or aggregates. These aggregates are less capable of adhering to oral surfaces and are more easily cleared from the mouth by the constant flow of saliva and the mechanical action of swallowing. This clearance mechanism is a fundamental aspect of the innate host defense at mucosal surfaces. Research has shown that fluid-phase SAG can inhibit biofilm development by S. mutans. Therefore, the same molecule can either promote colonization or facilitate clearance, depending on its physical state.
This compound Participation in Innate Immune Surveillance of the Oral Cavity
Salivary agglutinin is an active participant in the innate immune surveillance of the oral cavity, not only through mechanical clearance but also by direct interaction with key components of the immune system. It binds to a variety of endogenous molecules involved in innate immunity, establishing a link between the soluble defenses in saliva and the cellular immune response.
SAG has been identified as a modulator of the complement system, a critical part of the innate immune response. It interacts directly with mannan-binding lectin (MBL) and complement factor C1q. The interaction with MBL can lead to a dual regulatory function:
Activation: When SAG is bound to a surface (e.g., a microbe), it can recruit MBL, leading to the activation of the lectin pathway of the complement system.
Inhibition: In its soluble form, SAG can bind to MBL in the fluid phase, which can inhibit complement activation on microbial surfaces, such as on Candida albicans.
This dual capability allows SAG to help target the complement response to specific microbial surfaces while potentially limiting widespread inflammation in the surrounding fluid phase. The interaction with C1q suggests a potential to influence the classical complement pathway as well.
| Component | Interaction with Salivary Agglutinin (SAG) | Functional Outcome |
|---|---|---|
| Mannan-Binding Lectin (MBL) | Direct binding. | Activates the lectin pathway when SAG is surface-bound; inhibits the pathway when SAG is in a soluble form. |
| Complement Component C1q | Direct binding. | Potential to initiate the classical pathway of complement activation. |
Salivary agglutinin can modulate the function of key immune cells, such as dendritic cells (DCs) and Langerhans cells (LCs), which are present in the oral mucosa. This modulation occurs through interactions with C-type lectin receptors (CLRs) expressed on the surface of these cells, specifically DC-SIGN on dendritic cells and Langerin on Langerhans cells.
Both DC-SIGN and Langerin recognize specific carbohydrate structures, such as mannose and fucose, which are present on SAG. Research has shown that SAG binds strongly to both of these receptors. This binding can competitively inhibit the interaction between these immune cells and oral microorganisms like Candida albicans and Escherichia coli. By blocking the binding of pathogens to these uptake receptors on DCs and LCs, SAG may play a novel immunomodulatory role, potentially preventing the initiation of an inflammatory immune response and contributing to the state of immune tolerance in the oral cavity.
| Immune Cell Receptor | Expressed on | Interaction with Salivary Agglutinin (SAG) | Functional Consequence |
|---|---|---|---|
| DC-SIGN | Dendritic Cells (DCs) | Binds to SAG, likely via mannose and fucose structures. | Inhibits the binding of microorganisms (e.g., C. albicans, E. coli) to DC-SIGN. |
| Langerin | Langerhans Cells (LCs) | Binds to SAG, likely via mannose and fucose structures. | Inhibits the binding of microorganisms (e.g., C. albicans, E. coli) to Langerin. |
Contributions of this compound to Salivary Pellicle Formation
The acquired enamel pellicle is an acellular, proteinaceous film that forms on tooth surfaces through the selective adsorption of macromolecules from saliva. nih.govresearchgate.netnih.gov This layer serves as the critical interface between the tooth enamel and the oral environment, playing a multifaceted role in oral health that includes lubrication, protection against demineralization, and mediating the initial stages of microbial colonization. nih.govaltastomatology.com Salivary agglutinin, also known as glycoprotein-340 (gp-340) or Deleted in Malignant Brain Tumors 1 (DMBT1), is a key glycoprotein (B1211001) and a significant component of this pellicle. nih.govsdu.dkmdpi.com Its incorporation into the pellicle is a pivotal event that profoundly influences the subsequent attachment of oral bacteria and the development of dental biofilm.
The formation of the pellicle is a dynamic process involving the rapid and selective binding of salivary proteins to the hydroxyapatite (B223615) of the enamel. researchgate.net Salivary agglutinin is one of the prominent proteins that readily adsorbs to the tooth surface, contributing to the foundational structure of the pellicle. mdpi.com Once immobilized on the enamel surface, the conformation of salivary agglutinin is altered compared to its soluble state in saliva. nih.gov This surface-bound form of salivary agglutinin functions as a primary receptor for the adhesion of early bacterial colonizers, most notably Streptococcus mutans, a principal etiological agent of dental caries. researchgate.netwisdomlib.org
The interaction between salivary agglutinin and bacteria is primarily mediated by its scavenger receptor cysteine-rich (SRCR) domains. sdu.dknih.govmdpi.com These domains act as pattern recognition motifs, binding to specific surface receptors on bacteria, such as the antigen I/II polypeptides of streptococci. mdpi.com Research has demonstrated that the number of SRCR domain repeats in the DMBT1 gene can be polymorphic among individuals, and this variation can affect the binding affinity for certain strains of S. mutans. nih.gov This suggests that the genetic makeup of an individual's salivary agglutinin can influence their susceptibility to colonization by cariogenic bacteria.
Interestingly, salivary agglutinin exhibits a dual functionality that is dependent on its physical state. nih.govmdpi.com In the fluid phase (as a component of saliva), it functions as an agglutinin, clumping bacteria together. researchgate.net This aggregation is considered a host defense mechanism, facilitating the clearance of bacteria from the oral cavity by swallowing. mdpi.com However, when the same protein is adsorbed onto the tooth surface and incorporated into the salivary pellicle, it reverses its role. nih.gov In this immobilized state, it becomes a receptor that promotes the specific and irreversible attachment of bacteria, thereby initiating the formation of dental plaque. mdpi.comresearchgate.net This process transforms the protective pellicle into a conditioning film that facilitates microbial colonization. altastomatology.commdpi.com
Furthermore, within the pellicle matrix, salivary agglutinin can interact with other pellicle components, such as secretory IgA, lactoferrin, and mucins, creating a complex and multifunctional surface. nih.gov These interactions further modify the pellicle's properties and its receptivity to different microbial species. The incorporation of salivary agglutinin is therefore a critical step that dictates the initial microbial landscape of the tooth surface and plays a significant role in the ecological succession of the dental biofilm.
Table 1: Research Findings on this compound in Pellicle Formation
| Finding | Interacting Molecules | Significance in Pellicle Formation |
|---|---|---|
| Bacterial Adhesion | Salivary Agglutinin (gp-340/DMBT1); Streptococcus mutans (Antigen I/II) | Immobilized salivary agglutinin in the pellicle acts as a receptor, mediating the initial, crucial attachment of S. mutans to the tooth surface. researchgate.netwisdomlib.orgmdpi.com |
| Domain Functionality | Scavenger Receptor Cysteine-Rich (SRCR) domains of Salivary Agglutinin | The SRCR domains are responsible for the direct binding to bacterial surface proteins, facilitating bacterial adhesion to the pellicle. sdu.dknih.gov |
| Dual Role | Soluble vs. Immobilized Salivary Agglutinin | In solution, it aggregates bacteria for clearance; when bound to the pellicle, it promotes bacterial adhesion and colonization. nih.govmdpi.com |
| Pellicle Matrix Interactions | Salivary Agglutinin; Secretory IgA; Lactoferrin; Mucin-5B | Interacts with other salivary proteins within the pellicle, creating a complex surface that influences the overall biofilm structure. nih.gov |
Interactions of Salivary Agglutinin Receptor with Microorganisms and Molecular Ligands
Binding Specificity of Salivary Agglutinin Receptor with Bacterial Adhesins
The this compound exhibits broad specificity, interacting with a wide range of bacterial species through specific surface adhesins. This interaction is a critical first step in microbial clearance from the oral cavity, as it leads to the aggregation of bacteria, which can then be swallowed and eliminated.
Salivary agglutinin is well-known for its ability to bind and aggregate several species of oral streptococci, which is a key mechanism in maintaining oral homeostasis. The interaction is mediated by a family of high-molecular-weight adhesins on the streptococcal cell surface, often referred to as antigen I/II (AgI/II) family proteins.
Streptococcus mutans : An etiological agent of dental caries, S. mutans adheres to salivary agglutinin via its cell surface adhesin known as P1, which is also designated as SpaP or antigen I/II. researchgate.net This interaction is considered a primary mechanism for the sucrose-independent adhesion of S. mutans to tooth surfaces. researchgate.net The alanine-rich region (A-region) of the P1 adhesin has been identified as a key domain that directly interacts with salivary agglutinin. abstractarchives.com
Streptococcus gordonii : A common commensal in the oral cavity, S. gordonii binds to human salivary agglutinin through its surface protein adhesins SspA and SspB. This interaction is calcium-dependent.
Streptococcus sanguinis : As an early colonizer of tooth surfaces, S. sanguinis also interacts with salivary agglutinin. This binding is mediated by a surface protein designated SSP-5, which is part of the AgI/II family. researchgate.net
Streptococcus sobrinus : While some early studies suggested S. sobrinus was insensitive to agglutinin-mediated aggregation, subsequent research has identified that its surface protein, SpaA, does interact with salivary agglutinin (gp340). researchgate.netnih.gov However, the SpaA variant in S. sobrinus may have structural differences that result in a lower adhesive potential compared to the adhesins of S. mutans. nih.gov
Interactive Table: Salivary Agglutinin Interactions with Streptococcus Species
| Streptococcus Species | Key Bacterial Adhesin(s) | Adhesin Family | Research Findings |
|---|---|---|---|
| S. mutans | P1 (SpaP, AgI/II) | Antigen I/II | Mediates sucrose-independent adherence to tooth surfaces; the alanine-rich region of P1 is a key binding domain. researchgate.netabstractarchives.com |
| S. gordonii | SspA, SspB | Antigen I/II | Facilitates bacterial aggregation and adherence; interaction is calcium-dependent. |
| S. sanguinis | SSP-5 | Antigen I/II | Promotes the adherence of early colonizers to the salivary pellicle. researchgate.net |
| S. sobrinus | SpaA (PAg) | Antigen I/II | Binds to salivary agglutinin (gp340), though possibly with less avidity than other species. nih.gov |
The binding capacity of salivary agglutinin extends beyond streptococci to include other significant bacterial pathogens, highlighting its broad role in innate immunity.
Helicobacter pylori : This bacterium, implicated in gastritis and peptic ulcers, interacts with salivary agglutinin. sdu.dkuniprot.org The binding is mediated by specific carbohydrate structures on the agglutinin molecule, particularly sialyl-Lewis x and Lewis b moieties present on its O-linked oligosaccharides. semanticscholar.org This interaction may allow H. pylori to colonize the oral cavity, which can serve as a reservoir for gastric reinfection. semanticscholar.org
Staphylococcus aureus : A versatile pathogen, S. aureus can colonize the oral cavity, and its persistence is facilitated by its interaction with salivary agglutinin (gp340). The binding is mediated by the staphylococcal cell surface protein SasA. This interaction occurs via the N-acetylneuraminic acid (sialic acid) moiety on the gp340 glycoprotein (B1211001).
Escherichia coli : Research has shown that a key bacteria-binding peptide of salivary agglutinin, SRCRP2, is capable of binding to E. coli. nih.gov Furthermore, while direct binding of the full agglutinin protein to E. coli was not observed in one study, soluble agglutinin was found to inhibit the binding of Mannan-Binding Lectin (MBL) to E. coli, suggesting a modulatory role in the immune recognition of this pathogen.
Viral Entry Mechanisms Mediated by this compound
Salivary agglutinin also functions as a potent antiviral agent by directly interacting with viral envelope proteins, thereby inhibiting their entry into host cells.
HIV-1 : Salivary agglutinin (SAG) has been demonstrated to specifically inhibit the infectivity of Human Immunodeficiency Virus type 1 (HIV-1). This inhibition is achieved through a calcium-dependent binding interaction with the viral envelope glycoprotein gp120. researchgate.net The binding affinity is comparable to that of the primary HIV receptor, CD4. SAG binds to a conserved sequence near the stem of the V3 loop on gp120, a region critical for the virus's interaction with chemokine co-receptors (like CXCR4 and CCR5) during cell entry. By blocking this site, SAG effectively prevents the virus from infecting host cells.
Influenza A viruses : Salivary agglutinin (gp-340) exhibits broad antiviral activity against various strains of Influenza A virus, including human, avian, and porcine variants. nih.gov The mechanism involves the binding of sialic acid residues on the gp-340 glycoprotein to the hemagglutinin protein on the surface of the influenza virus. nih.gov This interaction neutralizes the virus and prevents it from attaching to the sialic acid receptors on respiratory epithelial cells, which is the necessary first step for viral entry and infection. The specificity and density of sialic acid linkages on gp-340 can influence the potency of its anti-influenza activity. nih.gov
Fungal Recognition via this compound
The role of salivary agglutinin in interacting with fungal pathogens like Candida species is part of a complex immune surveillance system at mucosal surfaces.
Candida species : Candida albicans is a common commensal fungus in the oral cavity that can become an opportunistic pathogen. Salivary agglutinin (referred to as SALSA in this context) plays a modulatory role in the innate immune response to C. albicans. While some studies have not observed strong direct binding, soluble SALSA has been shown to inhibit the Candida-induced activation of the lectin pathway of the complement system. It achieves this by binding to Mannan-Binding Lectin (MBL) in solution, which prevents MBL from recognizing and opsonizing the fungal cells. This suggests that salivary agglutinin can regulate inflammatory responses to Candida at mucosal sites.
Molecular Determinants of this compound-Ligand Recognition
The broad ligand-binding capability of salivary agglutinin is rooted in the specific molecular architecture of its SRCR domains. These domains contain conserved peptide motifs that are directly responsible for interacting with a wide range of microbial ligands.
Research has pinpointed specific sequences within the SRCR domains that act as the primary sites for microbial interaction.
SRCRP2 : The primary bacteria-binding site on salivary agglutinin has been localized to a 16-amino acid consensus peptide derived from the SRCR domains, designated SRCRP2 (sequence: QGRVEVLYRGSWGTVC). sdu.dk This single peptide is sufficient to bind and agglutinate a wide variety of bacteria, indicating that its repeated presence throughout the agglutinin molecule confers a multivalent, broad-spectrum binding capability. semanticscholar.org
VEVL and W motifs : Within the SRCRP2 peptide, specific amino acid residues have been identified as critical for bacterial binding through alanine (B10760859) substitution scanning. A common binding motif for many bacterial species was identified as RVEVLYxxxSW. sdu.dk The residues VEVL and Tryptophan (W) were found to be particularly critical for the interaction with S. mutans. sdu.dk While the binding motifs for different bacterial species can vary slightly, the residues Valine (V), Tyrosine (Y), and Tryptophan (W) appear to be consistently important across species. A specific peptide motif, VEVLXXXXW, has been shown to confer bacterial binding. nih.gov Interestingly, the same region binds to IgA, but with slightly different critical residues (VVLY and W), suggesting a mechanism for differential ligand recognition within the same motif.
Carbohydrate-Mediated Interactions
The this compound, a high molecular weight glycoprotein also known as gp340 or Deleted in Malignant Brain Tumours 1 (DMBT1), facilitates a variety of interactions with both microbial and host molecules through its extensive carbohydrate moieties. nih.govnih.gov These interactions are critical for its role in innate immunity within the oral cavity and other mucosal surfaces. nih.govnih.gov The receptor's carbohydrate-binding domains allow it to recognize and bind to a wide array of pathogens, thereby promoting their aggregation and clearance. nih.govnih.gov
Research has shown that salivary agglutinin (SAG) is highly fucosylated and sialylated, and these sugar residues are key to its binding activities. nih.gov For instance, SAG interacts with C-type lectin receptors (CLRs) such as DC-SIGN and Langerin, which are expressed on dendritic cells and Langerhans cells in the oral mucosa. nih.govnih.gov This binding is mediated by mannose and fucose structures on SAG. nih.govnih.gov By engaging with these receptors, SAG can effectively block the attachment of various microorganisms, including the fungus Candida albicans and the bacterium Escherichia coli, which also present mannose and fucose-containing glycans on their surfaces. nih.govnih.gov
The interaction with viruses is also carbohydrate-dependent. Studies using surface plasmon resonance have demonstrated that SAG binds to the recombinant envelope glycoprotein gp120 of diverse HIV-1 isolates. scilit.com The mechanism behind this anti-HIV-1 activity is attributed to carbohydrate-mediated binding to gp120. scilit.com Furthermore, the salivary form of the agglutinin expresses the sialyl Lewis X (sLex) carbohydrate epitope, which is implicated in its interaction with pathogens like Helicobacter pylori. nih.gov
SAG also interacts with endogenous lectins, such as the mannan-binding lectin (MBL). This interaction can be inhibited by specific carbohydrates, highlighting the lectin-like nature of the binding. Mannose and N-acetylglucosamine (GlcNAc) are effective inhibitors of the MBL-SAG interaction, whereas glucose has a much weaker effect. frontiersin.org This suggests that SAG can modulate the lectin pathway of the complement system through specific carbohydrate recognition. frontiersin.orgnih.gov
| Interacting Molecule/Microorganism | Mediating Carbohydrate(s) on Salivary Agglutinin | Significance of Interaction | Reference(s) |
|---|---|---|---|
| DC-SIGN and Langerin (on immune cells) | Mannose and Fucose | Blocks pathogen binding to immune cells. | nih.govnih.gov |
| Candida albicans, Escherichia coli | Mannose and Fucose (on SAG, competing for receptor sites) | Inhibits pathogen interaction with DC-SIGN and Langerin. | nih.govnih.gov |
| HIV-1 (gp120 envelope protein) | General Carbohydrate Moieties | Inhibits HIV-1 infectivity. | scilit.com |
| Helicobacter pylori | Sialyl Lewis X (sLex) | Contributes to bacterial binding and clearance. | nih.gov |
| Mannan-Binding Lectin (MBL) | Mannose, N-acetylglucosamine (GlcNAc) | Modulates the lectin pathway of the complement system. | frontiersin.org |
Calcium-Dependent Binding
Calcium ions (Ca2+) are essential cofactors for many of the binding activities of the this compound, acting as a crucial element for the conformational integrity and function of either the receptor itself or its ligands. nih.govnih.gov The requirement for divalent cations, particularly calcium, is a well-documented characteristic of SAG-mediated interactions. nih.gov This dependency is critical for processes such as bacterial aggregation and adherence in the oral cavity. nih.govnih.gov
A primary example of this calcium-dependence is the interaction between salivary agglutinin and Streptococcus gordonii. The bacterial surface protein SSP-5, a receptor for SAG, is a high-affinity calcium-binding protein. nih.gov The binding of SAG to SSP-5 is strictly dependent on the presence of calcium. nih.gov Experiments have demonstrated that the aggregation of S. gordonii M5 mediated by SAG can be completely inhibited by the addition of EDTA, a chelating agent that sequesters calcium ions. nih.gov The aggregation can be restored only upon the re-addition of calcium, confirming its essential role. nih.gov
The requirement for calcium is not limited to a single bacterial species. Studies using agglutinin extracts isolated from human parotid saliva have shown that a calcium concentration in the range of 0.1 to 0.5 mM is necessary for the agglutination of various oral bacterial species, including strains of Streptococcus mutans, Streptococcus sanguis, and Actinomyces viscosus. nih.gov This indicates that calcium-dependent binding is a general mechanism for the receptor's function in oral microbial clearance. nih.gov
Furthermore, the antiviral activity of SAG against HIV-1 is also influenced by calcium. The binding of SAG to the viral envelope protein gp120 has been shown to be Ca2+ dependent, suggesting that calcium is integral to the specific molecular interactions that lead to the inhibition of viral infectivity. scilit.com
| Binding Partner | Role of Calcium | Experimental Evidence | Reference(s) |
|---|---|---|---|
| Streptococcus gordonii (via SSP-5 receptor) | Required for the interaction between SAG and the bacterial receptor SSP-5. | Aggregation is inhibited by EDTA and restored by the addition of Ca2+. | nih.gov |
| Various Oral Bacteria (e.g., S. mutans, S. sanguis) | Required for agglutinin activity; optimal concentration is 0.1-0.5 mM. | Agglutinin extracts are inactive in the absence of sufficient Ca2+. | nih.gov |
| HIV-1 (gp120 envelope protein) | Binding of SAG to gp120 is dependent on Ca2+. | Surface plasmon resonance studies show Ca2+-dependent binding kinetics. | scilit.com |
Competitive Inhibition Strategies for this compound-Mediated Binding
The interactions mediated by the this compound can be inhibited through competitive mechanisms, providing insights into its binding sites and potential therapeutic strategies. Competitive inhibition can be achieved by molecules that either block the binding sites on the agglutinin receptor itself or occupy the corresponding receptors on microorganisms and host cells.
One strategy involves using the salivary agglutinin molecule itself as a competitive inhibitor. Soluble SAG can bind to C-type lectin receptors like DC-SIGN and Langerin on mucosal immune cells, thereby preventing these receptors from capturing pathogens such as Candida albicans and Escherichia coli. nih.govnih.gov Similarly, soluble SAG, also referred to as SALSA, can bind to mannan-binding lectin (MBL) in solution, which dose-dependently inhibits the binding of MBL to microbial surfaces and subsequent activation of the lectin complement pathway. frontiersin.orgnih.gov
Simple carbohydrates can also act as competitive inhibitors for specific interactions. The binding of MBL to SAG, for example, is inhibited by mannose and N-acetylglucosamine (GlcNAc), which compete for the carbohydrate recognition domain of MBL. frontiersin.org This demonstrates that targeting the lectin-like interactions of SAG's binding partners is a viable inhibitory approach.
Another approach targets the microbial receptors that bind to salivary agglutinin. For example, the adherence of Streptococcus mutans to other bacteria like S. sanguis and A. viscosus, a process mediated by salivary agglutinin, can be effectively inhibited by antibodies raised against the bacterial agglutinin receptor on S. mutans. asm.orgresearchgate.net
Furthermore, specific domains of the salivary agglutinin protein can be used as competitive inhibitors. A synthetic peptide, SRCRP2, derived from the Scavenger Receptor Cysteine-Rich (SRCR) domain of agglutinin, has been shown to competitively inhibit the binding of S. mutans to the complete agglutinin molecule in a concentration-dependent manner. semanticscholar.org This indicates that the bacteria-binding site is located within this specific peptide sequence and that fragments of the receptor can block the full protein's function. semanticscholar.org
| Inhibitor | Target Interaction | Mechanism of Inhibition | Reference(s) |
|---|---|---|---|
| Soluble Salivary Agglutinin (SAG/SALSA) | Pathogen binding to DC-SIGN/Langerin | SAG binds to the C-type lectin receptors, blocking pathogen access. | nih.govnih.gov |
| Soluble Salivary Agglutinin (SAG/SALSA) | Mannan-Binding Lectin (MBL) binding to microbes | SAG binds to MBL in solution, preventing its attachment to microbial surfaces. | frontiersin.orgnih.gov |
| Mannose, N-acetylglucosamine (GlcNAc) | SAG binding to Mannan-Binding Lectin (MBL) | These sugars compete with SAG for the carbohydrate recognition domain of MBL. | frontiersin.org |
| Antibodies to bacterial agglutinin receptor | S. mutans binding to SAG | Antibodies block the receptor site on the bacterial surface. | asm.orgresearchgate.net |
| Synthetic Peptide SRCRP2 | S. mutans binding to SAG | The peptide competitively binds to S. mutans, blocking the binding site for the full SAG molecule. | semanticscholar.org |
Genetic and Epigenetic Determinants of Salivary Agglutinin Receptor Expression and Function
Single Nucleotide Polymorphisms (SNPs) in the DMBT1 Gene and Functional Implications
Single nucleotide polymorphisms (SNPs) within the DMBT1 gene have been identified as significant modulators of its function and are associated with susceptibility to several diseases. These genetic variations can occur in both coding and non-coding regions, leading to altered protein structure or, more commonly, influencing gene expression levels.
Several studies have linked SNPs in the DMBT1 gene to inflammatory bowel disease (IBD), including Crohn's disease (CD) and ulcerative colitis (UC). The non-coding SNP rs2981804 is strongly associated with CD susceptibility. Although it does not alter the protein's amino acid sequence, its location within the recognition sequences of transcription factors like cAMP-responsive element binding protein 1 (CREB1) and activating transcription factor 2 (ATF-2) is functionally significant. These transcription factors are involved in regulating DMBT1 expression, suggesting that variations at this SNP site can affect the gene's transcriptional activity. Another SNP, rs2981745, located in the promoter region of DMBT1, has also been associated with both CD and UC.
Furthermore, certain DMBT1 polymorphisms have been linked to an increased risk of breast cancer. Specifically, rs2981745 (c.-93C>T) in the promoter and a linked SNP, rs11523871 (c.124A>C, p.Thr42Pro), have been associated with a higher risk of breast cancer in women over 60. Functional studies have demonstrated that the risk-associated -93T allele of rs2981745 leads to significantly decreased promoter activity, which in turn results in lower DMBT1 expression. This finding aligns with the proposed role of DMBT1 as a tumor suppressor, where reduced expression could contribute to cancer risk.
| SNP Identifier | Location in DMBT1 Gene | Associated Condition(s) | Functional Implication |
|---|---|---|---|
| rs2981804 | Non-coding region | Crohn's Disease (CD) | Affects binding of transcription factors CREB1 and ATF-2, potentially altering gene expression. |
| rs2981745 (c.-93C>T) | Promoter region | Crohn's Disease (CD), Ulcerative Colitis (UC), Breast Cancer | The 'T' allele is associated with decreased promoter activity, leading to reduced DMBT1 expression. |
| rs11523871 (c.124A>C, p.Thr42Pro) | Exon (coding region) | Breast Cancer | Results in an amino acid change from Threonine to Proline at position 42. Linked with rs2981745. |
Copy Number Variations (CNVs) of SRCR Domains and Their Impact on Binding Affinity and Pathogen Interaction
The central region of the salivary agglutinin protein is characterized by a series of tandemly repeated Scavenger Receptor Cysteine-Rich (SRCR) domains, which are crucial for its pathogen-binding function. The DMBT1 gene exhibits extensive multi-allelic copy number variation (CNV), leading to proteins with a variable number of SRCR domains. This structural polymorphism has a direct and significant impact on the protein's binding affinity and its interaction with a wide array of pathogens. researchgate.net
There are two primary, independent CNV regions within the DMBT1 gene, termed CNV1 and CNV2. nih.gov These regions are known to have a high mutation rate. researchgate.net The variation in the number of SRCR domains is substantial, with different alleles encoding proteins that can contain between 7 and 21 SRCR domains. researchgate.netgenecards.org This genetic variation is the primary basis for the different size isoforms of the salivary agglutinin protein found among individuals. nih.gov
The number of SRCR domains directly correlates with the protein's ability to bind bacteria. Research has shown that shorter isoforms of salivary agglutinin, containing fewer SRCR domains (e.g., 8 domains), bind bacteria 30-40% less effectively than longer isoforms (e.g., 13 domains). researchgate.netgenecards.org This differential binding has been specifically demonstrated with the cariogenic bacterium Streptococcus mutans. One study found that a long SRCR allele isoform of DMBT1 binds to a specific strain of S. mutans, whereas a shorter isoform showed a complete loss of binding to this strain. nih.gov This suggests that the number of SRCR domains is a critical determinant of the specificity and avidity of pathogen recognition. The extensive variation in SRCR copy number is thought to be maintained in human populations by balancing selection, likely driven by the dynamic and diverse pressures of host-microbe interactions. nih.gov
| CNV Region | Nature of Variation | Range of SRCR Domains per Allele | Impact on Function |
|---|---|---|---|
| CNV1 & CNV2 | Variable number of tandemly repeated SRCR domain-encoding exons | 7 to 21 | Directly influences protein size and pathogen binding affinity. Shorter alleles with fewer domains show reduced binding to bacteria like Streptococcus mutans. genecards.orgnih.gov |
Genetic Linkage Studies and Heritability of Salivary Agglutinin Receptor Phenotypes
Genetic linkage studies have been employed to understand the inheritance patterns of DMBT1 variants and their association with disease. These analyses have revealed that specific variations in the DMBT1 gene are inherited within families and can contribute to disease susceptibility. For instance, a germline missense mutation in DMBT1 was identified in two families with familial mediastinal neuroendocrine tumors, with Sanger sequencing confirming the segregation of the mutation with the disease among 45 family members. genecards.org In the context of familial breast cancer, two linked SNPs (rs2981745 and rs11523871) in the 5'-region of DMBT1 were analyzed, suggesting a co-inheritance pattern that contributes to cancer risk. nih.gov
Linkage disequilibrium (LD), a measure of the non-random association of alleles at different loci, has also been investigated. One study analyzed long-range LD between the CNVs in DMBT1 (CNV1 and CNV2) and flanking SNPs in the chromosome 10q26 region. nih.govnih.gov The results indicated a weak LD between the DMBT1 CNVs and SNPs located in the nearby HTRA1/ARMS2 region, which is strongly associated with age-related macular degeneration. nih.govnih.gov
The heritability of phenotypes related to the this compound is significantly influenced by the high mutation rate of the SRCR domain CNVs. nih.gov The de novo mutation rate for these CNVs is estimated to be on the order of 1-2% per generation, which is exceptionally high for a protein-coding locus. nih.govnih.gov This rapid evolution means that offspring can have different copy numbers than their parents, complicating traditional heritability assessments. Despite this high mutation rate, the genetic basis of salivary agglutinin protein isoforms is clear, with the number of SRCR domains encoded in the DNA directly corresponding to the size of the expressed protein. nih.gov This indicates that while the alleles themselves are unstable across generations, the phenotype (protein size and corresponding binding capacity) is a direct consequence of the inherited genotype in an individual.
Epigenetic Regulation of this compound Gene Expression (e.g., DNA Methylation, Histone Modifications)
Epigenetic modifications, which alter gene expression without changing the underlying DNA sequence, play a crucial role in regulating the DMBT1 gene. DNA methylation is a key epigenetic mechanism implicated in the silencing of DMBT1, particularly in the context of cancer.
Studies have shown that downregulation of DMBT1 expression is a frequent event in various cancers, including oral squamous cell carcinoma (OSCC). nih.govnih.gov This suppression of expression is often linked to the hypermethylation of the DMBT1 promoter region. nih.gov In OSCC, for example, a significant portion of primary tumors and all tested cell lines showed reduced or absent DMBT1 expression. nih.gov
The direct role of DNA methylation in silencing DMBT1 has been demonstrated through pharmacological intervention. Treatment of OSCC cell lines with the DNA demethylating agent 5-aza-2'-deoxycytidine resulted in the restoration of DMBT1 expression in a majority (66.7%) of the cell lines. nih.gov This provides strong evidence that methylation of the promoter is a primary mechanism for suppressing the gene's expression in these cancer cells. nih.gov In general, elevated DNA methylation (hypermethylation) in promoter regions inhibits the binding of transcription factors, leading to transcriptional silencing. nih.gov
While direct evidence for histone modifications specifically at the DMBT1 locus is less detailed in the provided context, histone modifications are a fundamental component of epigenetic regulation that works in concert with DNA methylation. nih.gov Histone modifications such as acetylation and methylation control the compaction of chromatin. Histone acetylation is generally associated with a more relaxed chromatin state (euchromatin), which allows for active gene transcription. nih.gov Conversely, histone deacetylation leads to a more condensed chromatin structure (heterochromatin), which represses gene expression. nih.gov It is well-established that promoter hypermethylation and repressive histone modifications often cooperate to stably silence tumor suppressor genes in cancer. nih.gov
Gene-Environment Interactions Influencing this compound Expression and Susceptibility
The function of the this compound and an individual's resulting susceptibility to disease are heavily influenced by interactions between their DMBT1 genotype and various environmental factors, most notably the microbial environment. The genetic polymorphisms within DMBT1, particularly the CNV of SRCR domains, directly dictate the protein's ability to interact with specific pathogens. nih.gov
The oral microbiome represents a key environmental factor that interacts with salivary agglutinin. The genetically determined number of SRCR domains affects the binding affinity for oral bacteria, such as the dental caries-causing agent Streptococcus mutans. researchgate.net For example, individuals with shorter DMBT1 alleles that produce proteins with fewer SRCR domains exhibit reduced binding to S. mutans, which can influence their susceptibility to dental caries. researchgate.netnih.gov This differential binding capacity suggests that the host's genetic makeup at the DMBT1 locus is a critical determinant of its interaction with the commensal and pathogenic flora of the oral cavity. nih.gov
Evidence also points to a dynamic relationship where the host's condition and the microbial environment can influence DMBT1 expression. A study on oral cancer patients found that DMBT1 expression increased following chemoradiotherapy. nih.gov This increase in salivary DMBT1 was, in turn, associated with significant changes in the composition of the oral microbiome, including an increased abundance of Gemella, Pasteurellaceae, Lactobacillus, and Oribacterium species. nih.gov This suggests a bidirectional relationship where treatment impacts DMBT1 expression, which then helps modulate the microbial community. nih.gov
Furthermore, long-term evolutionary pressures, such as changes in diet, appear to have shaped the genetic landscape of DMBT1. An evolutionary explanation has been proposed linking the advent of agriculture and a subsequent increase in dietary carbohydrates to selection pressures on DMBT1 CNVs. researchgate.net The hypothesis is that a starch-rich diet favored the proliferation of S. mutans, which in turn selected for DMBT1 alleles with a more optimal number of SRCR domains for interacting with this bacterium. researchgate.net This represents a classic example of a gene-environment interaction, where diet influences the microbial environment, which then acts as a selective force on host genetics.
Advanced Methodologies for Salivary Agglutinin Receptor Research
Recombinant Expression and Purification Techniques for Salivary Agglutinin Receptor and its Domains
The large size and complex post-translational modifications of the full-length this compound present challenges for its production. Consequently, recombinant expression systems are invaluable for producing the entire protein or its specific functional domains for detailed study.
Researchers have successfully expressed domains of the this compound, particularly the Scavenger Receptor Cysteine-Rich (SRCR) domains, which are crucial for ligand binding. One effective strategy involves the use of the Drosophila S2 insect cell expression system. nih.govscbt.com Studies have shown that while initial expression of human SRCR domains in this system can be suboptimal, codon-optimization to match the codon usage of Drosophila significantly enhances protein yield. nih.govscbt.com The expressed SRCR domains, such as the first domain (SRCR1) and a tandem construct of the first three domains (SRCR123), have been purified and confirmed to be correctly folded, as they are recognized by conformation-dependent antibodies against gp340. nih.govscbt.com
In addition to insect cells, mammalian expression systems like Chinese Hamster Ovary (CHO) cells have been utilized to produce recombinant salivary agglutinin (rSALSA). wikipedia.org Purification of both native and recombinant salivary agglutinin often takes advantage of its biological functions. For instance, native protein can be purified from human parotid saliva through a process of bacterial binding followed by elution with EDTA. wikipedia.org Recombinant proteins are often engineered with affinity tags, such as a six-histidine tag (His-tag), which allows for straightforward purification using Nickel-NTA affinity chromatography.
Table 1: Expression Systems for this compound and its Domains
| Expression System | Receptor Component Expressed | Key Findings |
|---|---|---|
| Drosophila S2 cells | SRCR1 and SRCR123 domains | Codon optimization is crucial for high-level expression; purified domains are functionally active. nih.govscbt.com |
Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM, NMR) Applied to this compound Domains
Understanding the three-dimensional structure of the this compound is essential for elucidating the molecular basis of its interactions with a wide array of ligands. X-ray crystallography has been the primary technique to provide high-resolution structural insights into its domains.
Crystal structures of the SRCR domains 1 and 8 of SALSA/DMBT1 have been successfully determined. scbt.com This structural analysis revealed a highly conserved fold and, critically, a universal ligand-binding mechanism mediated by a dual cation-binding site. scbt.com This finding suggests a conserved functional mechanism for ligand recognition not only across all SRCR domains of salivary agglutinin but potentially across the entire SRCR superfamily of proteins. scbt.com The crystal structure of a human salivary agglutinin SRCR domain, expressed in Escherichia coli and subsequently refolded, has also been solved by molecular replacement, using the previously determined structure of SRCR domain 8 as a model. wikipedia.org
Secondary structure analysis, based on crystallographic data from the homologous Mac-2-binding protein, predicts that the key bacteria-binding peptide motif within the SRCR domain (SRCRP2) is composed of two short β-sheets separated by a β-turn. louisvilleeyedocs.com While X-ray crystallography has been successfully applied to individual domains, there are no reports to date on the use of Cryo-Electron Microscopy (Cryo-EM) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure of the full-length this compound or its domains.
Table 2: Solved Crystal Structures of this compound Domains
| Domain | Resolution | PDB ID | Key Structural Feature |
|---|---|---|---|
| SRCR Domain 1 | Not specified | Not specified | Conserved fold with dual cation-binding site. scbt.com |
Biophysical Techniques for Analyzing this compound-Ligand Interactions (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
Biophysical techniques are critical for quantifying the binding kinetics and thermodynamics of the interactions between the this compound and its ligands, which include bacterial adhesins, viruses, and host immune proteins.
Surface Plasmon Resonance (SPR) has been effectively used to study these interactions in real-time and without the need for labels. SPR analysis confirmed the functional adherence of recombinantly expressed SRCR domains to Antigen I/II (AgI/II), a key surface protein from the bacterium Streptococcus mutans. nih.gov This technique was also instrumental in mapping the specific domains of AgI/II responsible for binding to salivary agglutinin. Studies using SPR demonstrated that the minimal region of AgI/II required for binding is located within the first and second domains (C1 and C2) of its C-terminal region. While SPR has been used to confirm binding events and map interaction sites, detailed kinetic data (association and dissociation rate constants) for these interactions are not widely reported.
Currently, there are no published studies that have utilized Isothermal Titration Calorimetry (ITC) to analyze the thermodynamic properties (e.g., enthalpy and entropy changes) of this compound-ligand interactions. ITC would be a valuable future approach to provide a complete thermodynamic profile of these binding events, further elucidating the forces that drive these crucial molecular recognition processes.
Cell-Based Assays and In Vitro Models for Studying this compound Function
A variety of in vitro and cell-based assays have been developed to probe the diverse biological functions of the this compound, ranging from its role in microbial clearance to its involvement in cancer progression and immune modulation.
Bacterial Adhesion and Aggregation Assays: To study the receptor's primary role in oral immunity, bacterial adherence assays are commonly used. These models often involve coating surfaces, such as microtiter plates or hydroxyapatite (B223615) beads, with purified salivary agglutinin. nih.govgenecards.org Subsequently, bacteria like S. mutans are added, and their adherence is quantified. nih.govgenecards.org Variations of this assay demonstrate that salivary agglutinin can mediate the binding of S. mutans to a pre-existing layer of early plaque bacteria, such as Streptococcus sanguis, an interaction that can be blocked by antibodies against the bacterial agglutinin receptor. nih.govnih.gov
Immune Modulation Assays: The immunomodulatory functions of salivary agglutinin are investigated using assays that measure its effect on the complement system. An ELISA-based model can be used to measure complement activation (via C4 deposition) on surfaces coated with the receptor. researchgate.net Conversely, the inhibitory role of soluble salivary agglutinin on the lectin pathway is assessed by its ability to block complement activation on mannan-coated plates. researchgate.net Furthermore, flow cytometry-based assays have shown that soluble salivary agglutinin can inhibit the binding of mannan-binding lectin (MBL) to microbial cells like Candida albicans, demonstrating a direct mechanism of immune regulation. researchgate.net The receptor has also been shown to induce chemokinesis (cellular migration) in alveolar macrophages, a function studied using cell migration assays. genecards.org
Cancer Biology Models: The role of DMBT1 as a tumor suppressor is studied using various cancer cell lines. In cervical and head and neck squamous cell carcinoma cell lines (e.g., SiHa, CaSKi), the effects of overexpressing DMBT1 are assessed through proliferation assays, apoptosis assays (measuring markers like Bax and cleaved caspase-3), and cell invasion assays. wikipedia.orgnih.gov Additionally, three-dimensional (3D) organotypic culture models have been developed to study the receptor's role in the tumor-stroma interface, providing a more physiologically relevant context. nih.gov
Proteomic and Glycomic Analyses of this compound Modifications and Interactions
Proteomic and glycomic approaches are essential for characterizing the molecular identity, post-translational modifications (PTMs), and interaction networks of the this compound.
Proteomic Identification: Mass spectrometry has been fundamental in defining the proteinaceous nature of the this compound. Early seminal work utilized matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to analyze peptides generated from the trypsin digestion of agglutinin purified from human saliva. This peptide mass fingerprinting and sequencing data conclusively demonstrated that salivary agglutinin is the same protein as the lung-derived gp-340, encoded by the DMBT1 gene. nih.gov
Glycomic Analysis: Glycosylation is a major PTM of the this compound, contributing significantly to its function and heterogeneity. Analysis has revealed that the glycosylation pattern of the receptor is tissue-specific. For example, immunoblotting with specific antibodies showed that the salivary form of the protein expresses the sialyl Lewisx carbohydrate epitope, which is absent on the lung-derived form, providing clear evidence of different glycoforms. nih.gov The glycosylation of lung-derived gp-340 also differs from the salivary form by lacking ABH blood group antigens and having a lower content of α2,3-linked sialic acid. nih.gov Advanced glycomic workflows, while not always applied specifically to salivary agglutinin alone, involve the use of lectin affinity chromatography to enrich for glycoproteins or glycopeptides from complex mixtures like saliva, followed by enzymatic release of glycans and analysis by liquid chromatography-mass spectrometry (LC-MS/MS) to identify glycosylation sites and characterize glycan structures. scbt.comgenecards.org
Interaction Analysis: The this compound is known to interact with a multitude of host and microbial proteins. Its interaction partners include secretory IgA, surfactant proteins A and D, complement factor C1q, MUC5B, lactoferrin, and the C-type lectin receptors DC-SIGN and Langerin. nih.govnih.gov While these interactions have been identified through methods such as ELISA and co-immunoprecipitation, large-scale proteomic screens to identify a comprehensive interactome for the this compound have not yet been reported.
Genetic Manipulation Techniques (e.g., CRISPR/Cas9, siRNA) in this compound Research
Genetic manipulation techniques that allow for the specific silencing or editing of the DMBT1 gene are powerful tools for dissecting the function of the this compound in various cellular contexts.
siRNA-mediated Knockdown: RNA interference (RNAi) has been successfully used to investigate the receptor's role in cell biology. In one study, a stable human nasal mucosa epithelial cell line with reduced DMBT1 expression was generated using short hairpin RNA (shRNA), a vector-based system for sustained gene silencing. These cells with "silenced" DMBT1 exhibited increased cell viability and decreased apoptosis. Further analysis suggested that this effect might be mediated through the regulation of the AKT-p53 signaling pathway. This approach directly links DMBT1 expression to the control of fundamental cellular processes like cell survival and proliferation.
CRISPR/Cas9 Gene Editing: The CRISPR/Cas9 system offers a precise and permanent way to manipulate the DMBT1 gene through knockout, activation, or specific sequence editing. While published research articles detailing the application of CRISPR/Cas9 specifically to the DMBT1 gene are not yet prevalent, the tools for such research are readily available. Commercial suppliers offer validated CRISPR/Cas9 plasmids containing guide RNAs (gRNAs) designed to target and knock out the human DMBT1 gene. scbt.com The feasibility of using this technology in relevant cell types has been demonstrated in studies where CRISPR/Cas9 was used to successfully edit other genes in human salivary gland epithelial cells. nih.gov This indicates that CRISPR/Cas9 is a highly promising and applicable methodology for future investigations into the function of the this compound.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| EDTA |
| Nickel-NTA |
| Mannan |
| Bax |
| Caspase-3 |
| Trypsin |
| Sialyl Lewisx |
| Secretory IgA |
| Surfactant protein A |
| Surfactant protein D |
| Complement factor C1q |
| MUC5B |
| Lactoferrin |
| DC-SIGN |
| Langerin |
| shRNA |
| AKT |
Exploratory Applications and Conceptual Research Directions Involving the Salivary Agglutinin Receptor
Salivary Agglutinin Receptor as a Biomarker in Oral Health and Disease Research (excluding clinical human trial data)
The salivary agglutinin (SAG) receptor, a high-molecular-weight glycoprotein (B1211001) present in human saliva, is gaining attention in research as a potential biomarker for various aspects of oral health and disease. Its role in interacting with and aggregating a wide range of oral bacteria, including cariogenic and periodontopathic species, positions it as a key molecule in the ecological dynamics of the oral cavity. Variations in its levels and activity could reflect the state of oral health and the host's susceptibility to disease.
Dental Caries: Research has explored the association between salivary components and the risk of dental caries. Salivary glycoproteins, including SAG, are involved in the formation of the acquired enamel pellicle, which influences the initial colonization of bacteria on tooth surfaces. The ability of SAG to aggregate bacteria like Streptococcus mutans, a primary etiological agent of caries, is a crucial defense mechanism. Studies have suggested that altered levels or functional capacity of salivary agglutinin could be associated with caries prevalence. For instance, diminished levels of certain salivary mucins that promote agglutination have been linked to higher titers of S. mutans. While the evidence for a direct, consistent link between SAG levels and caries is still developing, it remains a significant area of investigation for caries risk assessment.
Periodontal Disease: Periodontitis is a chronic inflammatory condition affecting the supporting structures of the teeth. Research into salivary biomarkers for periodontitis is an active field, with studies examining a range of molecules including cytokines, enzymes, and proteins. While specific research on SAG as a standalone biomarker for periodontitis is less extensive, its function in modulating the oral microbiome suggests a potential role. The aggregation of periodontopathic bacteria by SAG could influence their clearance from the oral cavity, thereby impacting the inflammatory processes that drive periodontal disease. Future research may focus on correlating SAG levels and its binding capacity to specific periodontal pathogens with the severity and progression of the disease. The ease and non-invasive nature of saliva collection make it an attractive medium for identifying biomarkers that could aid in the early detection and monitoring of periodontitis.
Sjögren's Syndrome: This autoimmune disease is characterized by lymphocytic infiltration of exocrine glands, leading to severe dry mouth (xerostomia) and dry eyes. The resulting reduction in saliva flow and alterations in its composition significantly impact oral health. In patients with Sjögren's syndrome, changes in the salivary proteome are observed, often related to inflammation and reduced secretory function. While studies have identified several potential protein biomarkers for Sjögren's syndrome, such as β2-microglobulin and lactoferrin, the specific role of SAG in the context of this disease is an area for further exploration. Investigating how SAG expression and function are altered in Sjögren's syndrome could provide insights into the disease's pathogenesis and its oral manifestations.
Below is a table summarizing potential research applications of the this compound as a biomarker:
| Oral Health Condition | Potential Biomarker Application of this compound | Rationale for Research |
| Dental Caries | Assessment of caries risk | SAG's role in aggregating Streptococcus mutans suggests that its levels or activity could influence susceptibility to caries. |
| Periodontal Disease | Indicator of disease severity or progression | The ability of SAG to interact with periodontal pathogens could impact their colonization and the subsequent inflammatory response. |
| Sjögren's Syndrome | Marker of glandular dysfunction and inflammation | Alterations in SAG levels may reflect the autoimmune-mediated damage to salivary glands and changes in the oral microbiome. |
Strategies for Modulating this compound Activity for Research Purposes (e.g., peptide inhibitors, carbohydrate mimetics)
To investigate the multifaceted roles of the salivary agglutinin (SAG) receptor in oral health and disease, researchers are exploring various strategies to modulate its activity. These approaches aim to either inhibit or enhance its interactions with oral microorganisms, thereby elucidating its precise functions in bacterial adhesion, aggregation, and clearance.
Peptide Inhibitors: One promising strategy involves the use of synthetic peptides that mimic the binding domains of either SAG or its bacterial ligands. By competitively inhibiting the natural interaction, these peptides can effectively block bacterial aggregation and adhesion mediated by SAG. For instance, peptides derived from the adhesin of Streptococcus mutans that binds to SAG could be used to prevent the attachment of this cariogenic bacterium. Research in this area focuses on identifying the specific amino acid sequences responsible for the binding and designing peptides with high affinity and specificity.
Carbohydrate Mimetics: The interaction between SAG and many oral bacteria is mediated by carbohydrate moieties on the surface of the microorganisms. Therefore, carbohydrate mimetics, which are molecules that structurally resemble these bacterial carbohydrates, can be employed as competitive inhibitors. These mimetics can bind to the carbohydrate-recognition domains of SAG, thereby preventing the receptor from binding to its bacterial targets. The development of effective carbohydrate mimetics requires a detailed understanding of the specific carbohydrate structures involved in the SAG-bacterial interactions.
The table below outlines research strategies for modulating this compound activity:
| Modulation Strategy | Mechanism of Action | Research Application |
| Peptide Inhibitors | Competitively block the binding sites on SAG or its bacterial ligands. | To study the role of specific SAG-bacterial interactions in biofilm formation and pathogenesis. |
| Carbohydrate Mimetics | Mimic bacterial surface carbohydrates to competitively inhibit binding to SAG. | To investigate the importance of carbohydrate-mediated recognition in bacterial aggregation and clearance. |
Development of Novel In Vitro Assays Utilizing this compound Interactions for Pathogen Studies
The specific interactions between the salivary agglutinin (SAG) receptor and various oral pathogens provide a foundation for the development of novel in vitro assays. These assays can be instrumental in studying the mechanisms of bacterial adhesion, aggregation, and the efficacy of potential inhibitors.
High-Throughput Screening Assays: To identify new molecules that can modulate SAG activity, high-throughput screening (HTS) assays are being developed. These assays typically involve immobilizing SAG on a solid support, such as a microtiter plate, and then adding labeled bacteria in the presence of a library of test compounds. The degree of bacterial binding to the immobilized SAG can be quantified, and compounds that either inhibit or enhance this interaction can be identified. This approach allows for the rapid screening of large numbers of potential modulators.
Microfluidic "Oral-on-a-Chip" Models: More sophisticated in vitro models, such as microfluidic devices that mimic the oral environment ("oral-on-a-chip"), are being explored. These systems can incorporate SAG-coated surfaces to simulate the acquired enamel pellicle. By flowing different bacterial species through the microchannels, researchers can study the dynamics of bacterial adhesion and biofilm formation under conditions that more closely resemble the in vivo situation. These models also provide a platform for testing the effects of potential therapeutic agents on SAG-mediated bacterial colonization.
The following table details novel in vitro assays based on this compound interactions:
| In Vitro Assay | Description | Application in Pathogen Studies |
| High-Throughput Screening (HTS) | Immobilized SAG is used to screen libraries of compounds for their ability to modulate bacterial binding. | Identification of novel inhibitors or enhancers of SAG-pathogen interactions. |
| Microfluidic "Oral-on-a-Chip" | SAG-coated microfluidic channels mimic the oral environment to study bacterial adhesion and biofilm formation. | Investigation of the dynamics of bacterial colonization and the efficacy of anti-adhesion therapies. |
Conceptual Frameworks for Therapeutic Intervention Targeting this compound (excluding specific drugs or human trial data)
The central role of the salivary agglutinin (SAG) receptor in mediating bacterial interactions in the oral cavity has led to the development of conceptual frameworks for therapeutic interventions. These strategies are primarily focused on disrupting the initial stages of microbial colonization and biofilm formation, which are critical for the development of oral diseases like dental caries and periodontitis.
Anti-Adhesion Therapy: A key conceptual approach is the development of anti-adhesion agents that specifically target the SAG-bacterial interaction. The idea is to prevent pathogenic bacteria from attaching to host surfaces and to each other, thereby facilitating their clearance by saliva flow. This could be achieved through molecules that competitively inhibit the binding of bacterial adhesins to SAG. Such an approach would not be bactericidal, which could reduce the risk of developing antibiotic resistance.
Probiotic Strategies: Another conceptual framework involves the use of probiotics that can effectively compete with pathogenic bacteria for binding to SAG. By introducing non-pathogenic or beneficial bacteria that have a high affinity for SAG, it may be possible to saturate the binding sites on the receptor, thus preventing the attachment of harmful species. This strategy aims to modulate the oral microbiome in a way that favors a healthy ecological balance.
The table below presents conceptual frameworks for therapeutic interventions targeting the this compound:
| Therapeutic Concept | Proposed Mechanism of Action | Potential Therapeutic Goal |
| Anti-Adhesion Therapy | Competitive inhibition of SAG-bacterial binding to prevent initial colonization. | Prevention of dental caries and periodontitis by disrupting biofilm formation. |
| Probiotic Strategies | Introduction of beneficial bacteria that outcompete pathogens for binding to SAG. | Modulation of the oral microbiome to promote a healthy oral ecosystem. |
Concluding Perspectives and Future Research Trajectories for the Salivary Agglutinin Receptor Field
Current Gaps in Understanding Salivary Agglutinin Receptor Biology and Mechanisms
Despite significant progress, several key areas in this compound biology remain to be fully elucidated. A primary area of investigation is its dual functionality in the complement system. Salivary agglutinin activates the lectin pathway of the complement system when adsorbed onto a surface, but acts as an inhibitor of this pathway when in a soluble state. frontiersin.orgnih.govnih.gov The precise structural and molecular switches that govern this context-dependent activity are not yet fully understood.
Emerging Technologies and Their Potential Impact on this compound Research
The advancement of high-throughput and high-sensitivity technologies is poised to revolutionize the study of salivary agglutinin. The "omics" era offers powerful tools to explore its biological functions comprehensively. nih.govutexas.edu
Proteomics and Mass Spectrometry: These technologies are invaluable for identifying the full spectrum of binding partners for salivary agglutinin in various physiological and pathological states. They can also be used to characterize post-translational modifications, such as glycosylation, which are known to be important for its function. nih.govd-nb.info
Genomics and Transcriptomics: Next-generation sequencing can be employed to identify polymorphisms in the DMBT1 gene and correlate them with variations in receptor function and susceptibility to oral and systemic diseases.
Advanced Analytical Techniques: Methods like microscale thermophoresis offer a sensitive platform for quantifying molecular interactions in small sample volumes, enabling detailed study of the binding kinetics between salivary agglutinin and its various ligands. mdpi.com
Biosensors: The development of novel biosensors, whether optical or electrochemical, could lead to rapid and accurate detection of salivary agglutinin and its interactions, potentially paving the way for new diagnostic tools for oral and systemic conditions. mdpi.com
Machine Learning and AI: Integrating artificial intelligence with large datasets from omics studies can help model the complex interaction networks of salivary agglutinin, improving the predictive accuracy of its role as a biomarker and enhancing our understanding of its function in mucosal immunity. mdpi.com
These emerging technologies will be instrumental in moving from a descriptive understanding to a more mechanistic and predictive model of this compound biology. nih.gov
Interdisciplinary Approaches to this compound Studies
A comprehensive understanding of the this compound can only be achieved through the convergence of multiple scientific disciplines.
Genetics: Investigating the DMBT1 gene, which encodes salivary agglutinin, can provide insights into how genetic variations influence an individual's mucosal immunity and predisposition to diseases like dental caries. researchgate.netnih.gov
Microbiology: By studying the interactions between salivary agglutinin and a wide range of oral and gut microbes, researchers can elucidate its role in shaping the microbiome and preventing colonization by pathogens. nih.govnih.gov Its ability to mediate inter-species binding among bacteria is a key factor in the ecology of dental plaque. nih.gov
Immunology: This field is central to understanding the receptor's role as a pattern recognition molecule in the innate immune system. frontiersin.org Further immunological studies are needed to detail its complex relationship with the lectin complement pathway, sIgA, and other immune effectors to build a complete picture of its contribution to mucosal defense. researchgate.netnih.govmdpi.com
Structural Biology: Determining the high-resolution three-dimensional structure of the scavenger receptor cysteine-rich (SRCR) domains is essential for understanding how salivary agglutinin binds to such a diverse array of ligands. Techniques like X-ray crystallography and cryo-electron microscopy will be critical in visualizing these interactions at a molecular level.
The integration of these fields will provide a holistic view of the this compound, from its genetic blueprint to its functional role within the complex ecosystem of the oral cavity and other mucosal surfaces.
Broader Implications of this compound Research for General Receptor Biology and Mucosal Immunity
The study of the this compound extends far beyond its immediate role in oral health, offering fundamental insights into broader biological principles.
General Receptor Biology: Salivary agglutinin serves as an excellent model for understanding pattern recognition receptors (PRRs) that possess broad ligand specificity. frontiersin.org Its unique, context-dependent dual function—acting as an activator of complement on surfaces and an inhibitor in solution—provides a fascinating case study in how a receptor's environment can dictate its biological output. frontiersin.orgnih.gov This principle of functional plasticity may be applicable to other receptors in the immune system.
Mucosal Immunity: As a key protein in saliva, salivary agglutinin is at the forefront of mucosal immunity, the body's first line of defense against a constant barrage of foreign antigens and microbes. mdpi.comasm.orgmdpi.com Research on this receptor enhances our understanding of the intricate network of defense proteins that maintain homeostasis at mucosal surfaces. mdpi.com It exemplifies how the immune system can manage the complex task of eliminating pathogens while tolerating commensal organisms. Its interactions with both the cellular and humoral arms of immunity underscore the integrated nature of the mucosal defense system. nih.gov Ultimately, a deeper knowledge of the this compound will inform the development of new strategies to bolster mucosal immunity and prevent a wide range of infectious diseases.
Q & A
Q. What is the molecular structure of salivary agglutinin (SAG), and how does it influence its functional diversity?
SAG, encoded by the DMBT1 gene, is a glycoprotein with 14 scavenger receptor cysteine-rich (SRCR) domains, 13 of which are structurally conserved . These domains mediate interactions with pathogens (e.g., Streptococcus mutans, HIV) and host proteins (e.g., IgA, surfactant proteins). Structural studies using X-ray crystallography and peptide mapping have identified the SRCR domain (amino acids 18–33) as critical for IgA binding, with calcium-dependent electrostatic interactions .
Q. What are the primary functions of SAG in mucosal immunity?
SAG acts as a pattern recognition molecule in innate immunity, binding pathogens like Helicobacter pylori and influenza viruses via SRCR domains. It also regulates inflammation by modulating neutrophil oxidative burst and complement activation . Methodologically, pathogen binding can be assessed using ELISA, surface plasmon resonance (SPR), or competitive inhibition assays with synthetic SRCR peptides .
Q. What methodologies are recommended for isolating and purifying SAG from biological samples?
SAG purification involves saliva or lung lavage fluid collection, followed by affinity chromatography using anti-SAG antibodies or lectin-based columns (e.g., wheat germ agglutinin). Purity is validated via SDS-PAGE and Western blotting. Note that SAG isoforms vary due to alternative splicing, requiring mass spectrometry for precise characterization .
Advanced Research Questions
Q. How can researchers design experiments to address conflicting data on SAG’s role in bacterial adhesion versus immune evasion?
Contradictions arise from differences in isoform expression (e.g., tissue-specific glycosylation) or experimental conditions (e.g., calcium concentration). To resolve this:
Q. What strategies are effective for analyzing SAG’s interaction with IgA in the context of contradictory binding affinity reports?
Discrepancies may stem from IgA source (serum vs. secretory) or SAG reduction state. Recommended approaches:
Q. How do genetic polymorphisms in DMBT1 affect SAG’s functional diversity, and how can this be experimentally validated?
DMBT1 exhibits balancing selection, with copy-number variations influencing SRCR domain number and pathogen-binding capacity . To study this:
Q. What advanced techniques are suitable for mapping SAG’s interaction networks with other immune mediators (e.g., surfactant protein D)?
Co-immunoprecipitation (Co-IP) coupled with mass spectrometry identifies binding partners. For dynamic interactions, use fluorescence resonance energy transfer (FRET) or atomic force microscopy (AFM) to quantify binding forces under simulated mucosal conditions .
Methodological and Data Analysis Challenges
Q. What are the key challenges in crystallizing SAG’s SRCR domains, and how can they be mitigated?
SRCR domains are prone to aggregation due to hydrophobic surfaces. Refolding protocols using urea gradient dialysis and cysteine redox optimization are critical. Successful crystallization (e.g., PDB ID 8H7M) requires truncated SRCR constructs and heavy atom derivatization .
Q. How should researchers interpret conflicting data on SAG’s role in cancer suppression versus microbial adhesion?
Context-dependent functions arise from tissue-specific expression (e.g., epithelial vs. immune cells). Integrate single-cell RNA-seq data with functional assays (e.g., tumor organoid models) to disentangle roles in differentiation and pathogen clearance .
Q. What statistical frameworks are recommended for analyzing SAG’s dose-dependent effects on microbial aggregation?
Use nonlinear regression models (e.g., Hill equation) to quantify binding cooperativity. For population studies, apply mixed-effects models to account for inter-individual variability in SAG expression .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in SAG studies given its isoform complexity?
- Deposit raw data (e.g., proteomics, binding kinetics) in public repositories like PRIDE or Zenodo.
- Report isoform-specific metadata (UniProt accession numbers, glycosylation status) as per MIAME guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
